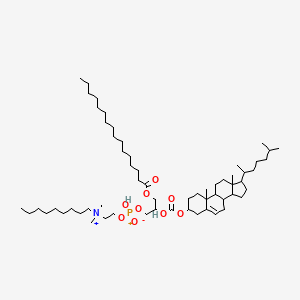
Naphthol AS-BI beta-L-fucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthol AS-BI beta-L-fucopyranoside is a complex organic compound with the molecular formula C24H24BrNO7 and a molecular weight of 518.35 g/mol. It is a pivotal constituent in the study of enzymatic interactions and molecular affinities, often used to explore the dynamics of diseases such as cancer and inflammation.
Preparation Methods
The synthesis of Naphthol AS-BI beta-L-fucopyranoside involves several steps, starting with the preparation of the naphthol derivative and the subsequent glycosylation with beta-L-fucopyranoside. The reaction conditions typically include the use of protective groups to ensure the selective formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Naphthol AS-BI beta-L-fucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Naphthol AS-BI beta-L-fucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic and bioluminescent substrate for detecting beta-galactosidase activity.
Biology: The compound is employed in diagnostics, food testing, and culture media.
Medicine: It helps in studying the intricate dynamics of diseases such as cancer and inflammation.
Industry: The compound is used in environmental testing and other industrial applications.
Mechanism of Action
The mechanism of action of Naphthol AS-BI beta-L-fucopyranoside involves its interaction with specific enzymes and molecular targets. It acts as a substrate for beta-galactosidase, leading to the release of a detectable signal. This interaction helps in understanding the enzymatic pathways and molecular mechanisms involved in various biological processes .
Comparison with Similar Compounds
Naphthol AS-BI beta-L-fucopyranoside can be compared with other similar compounds such as:
- Naphthol AS-BI beta-D-galactopyranoside
- Naphthol AS-BI beta-D-glucopyranoside
These compounds share similar structural features but differ in their glycosyl moieties, which can affect their enzymatic interactions and applications. This compound is unique due to its specific beta-L-fucopyranoside moiety, which provides distinct properties and applications .
Properties
Molecular Formula |
C24H24BrNO7 |
|---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
7-bromo-N-(2-methoxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H24BrNO7/c1-12-20(27)21(28)22(29)24(32-12)33-19-11-13-7-8-15(25)9-14(13)10-16(19)23(30)26-17-5-3-4-6-18(17)31-2/h3-12,20-22,24,27-29H,1-2H3,(H,26,30) |
InChI Key |
WXUSCJAFDBFLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


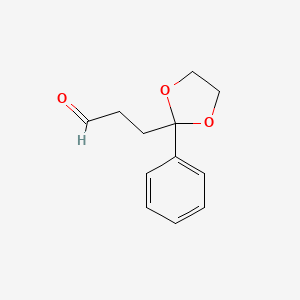
![(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
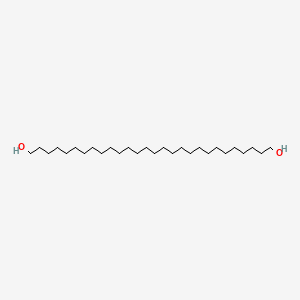

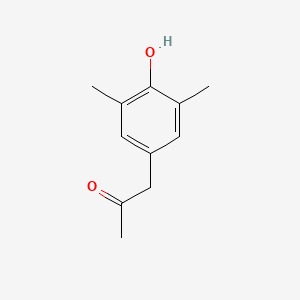
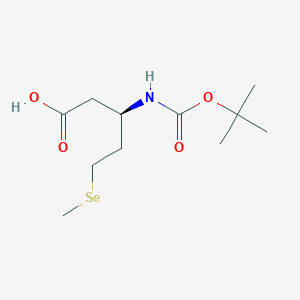

![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)
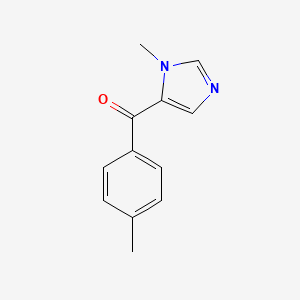
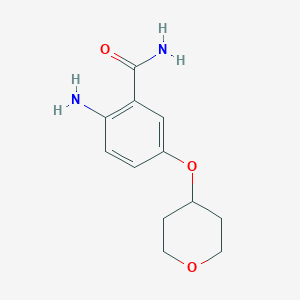
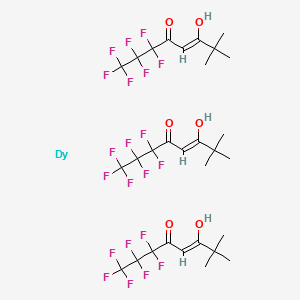
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)
